molecular formula C16H13ClO B3070323 (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1002182-79-7

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No. B3070323
CAS RN: 1002182-79-7
M. Wt: 256.72 g/mol
InChI Key: WROFZEMYEJVFHE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a synthetic nonsteroidal compound that is used as a fertility drug. It is an estrogen receptor modulator that is used to stimulate ovulation in women who have difficulty conceiving. Clomiphene is also used in research for its potential as an anti-cancer agent and for its effects on the endocrine system.

Mechanism of Action

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one works by blocking the estrogen receptor in the hypothalamus, which leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, which promotes ovulation.
Biochemical and Physiological Effects:
(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been shown to increase the levels of FSH and LH in the body, which can lead to an increase in the production of testosterone in men. In women, it can stimulate the growth of follicles in the ovaries and promote ovulation. (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has also been shown to have anti-estrogenic effects, which can lead to a reduction in the risk of breast cancer.

Advantages and Limitations for Lab Experiments

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a widely used research chemical that has many advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. However, it is important to note that (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.

Future Directions

There are many potential future directions for research on (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Another area of interest is its effects on the endocrine system, particularly in the treatment of male hypogonadism. Further research is needed to fully understand the potential benefits and limitations of (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one in these areas.

Scientific Research Applications

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its potential as an anti-cancer agent. Research has shown that it can inhibit the growth of cancer cells by blocking the estrogen receptor. (2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one has also been studied for its effects on the endocrine system, particularly in the treatment of male hypogonadism.

properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROFZEMYEJVFHE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-Chlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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